1-Pentanamidocyclopentanecarboxamide
Description
Contextualizing 1-Pentanamidocyclopentanecarboxamide within Amide Chemistry
Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. khanacademy.orgmasterorganicchemistry.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by a nitrogen-containing group. khanacademy.org The properties and reactivity of amides are central to organic chemistry and biochemistry, forming the backbone of proteins via peptide bonds. masterorganicchemistry.com
This compound is structurally defined by two amide functionalities. nih.gov It possesses a primary amide (-CONH2) and a tertiary amide, where the nitrogen atom is part of the pentanamide (B147674) group and is also bonded to the cyclopentane (B165970) ring. khanacademy.orgnih.gov The core structure is a cyclopentane ring, a five-membered aliphatic ring, which imparts specific conformational characteristics to the molecule. nih.gov
Significance as a Chemical Scaffold and Intermediate in Advanced Organic Synthesis
In medicinal and organic chemistry, a chemical scaffold refers to the core structure of a molecule. nih.gov These scaffolds serve as foundational building blocks for creating a variety of derivatives, often in the pursuit of new therapeutic agents or materials. nih.govopenaccessjournals.com The cyclopentane ring in this compound provides a rigid and defined three-dimensional framework, making it a useful scaffold. springernature.com
This compound is particularly significant as a chemical intermediate. google.com An intermediate is a molecule formed during the course of a chemical reaction that is subsequently converted into the final product. openaccessjournals.com The synthesis of complex molecules often proceeds through a series of stable, isolable intermediates. openaccessjournals.comyoutube.com
Overview of Key Academic Research Trajectories
A primary research application for this compound is its role as a key intermediate in the synthesis of pharmaceuticals. google.com Notably, it is a precursor in an improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. google.com This carboxylic acid is, in turn, a crucial intermediate for the synthesis of Irbesartan, an angiotensin II receptor antagonist used in the management of hypertension. google.com
The synthesis process involves the hydrolysis of the primary amide group of this compound to a carboxylic acid. google.com This transformation highlights the utility of the compound in multi-step synthetic pathways where sequential modification of functional groups is required to build a more complex target molecule. google.comyoutube.com
Interdisciplinary Relevance in Chemical and Biological Sciences
The application of this compound as an intermediate in the synthesis of Irbesartan places it at the intersection of organic chemistry, medicinal chemistry, and pharmaceutical science. nih.govgoogle.com Its synthesis and purification are subjects of process chemistry, which focuses on developing efficient, scalable, and economical methods for producing chemical compounds. nbinno.com
The ultimate use of the final product, Irbesartan, in treating a cardiovascular condition demonstrates the profound connection between the synthesis of a specific organic molecule and its biological application. google.com This underscores the importance of designing and constructing molecular intermediates with high precision to ensure the efficacy and purity of the final active pharmaceutical ingredient.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(pentanoylamino)cyclopentane-1-carboxamide | nih.gov |
| Molecular Formula | C11H20N2O2 | nih.govlookchem.com |
| Molecular Weight | 212.29 g/mol | nih.gov |
| CAS Number | 177219-40-8 | nih.govnbinno.comlookchem.com |
| Canonical SMILES | CCCCC(=O)NC1(CCCC1)C(=O)N | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 2 | nih.govlookchem.com |
| Hydrogen Bond Acceptor Count | 2 | nih.govlookchem.com |
| Rotatable Bond Count | 5 | nih.govlookchem.com |
| Exact Mass | 212.152477885 Da | nih.govlookchem.com |
| Complexity | 245 | nih.govlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(pentanoylamino)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-3-6-9(14)13-11(10(12)15)7-4-5-8-11/h2-8H2,1H3,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOPOVIDARNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446454 | |
| Record name | 1-Pentanamidocyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177219-40-8 | |
| Record name | 1-Pentanamidocyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Pentanamidocyclopentanecarboxamide
Precursor Synthesis Approaches
The formation of 1-Pentanamidocyclopentanecarboxamide relies on the initial construction of a core cyclopentane (B165970) structure bearing both an amino and a carboxamide group. A common and efficient strategy involves the acylation of a pre-formed aminocyclopentane derivative.
Acylation of 1-aminocyclopentanecarboxamide with Valeroyl Chloride
A primary method for the synthesis of this compound involves the acylation of a precursor, 1-aminocyclopentanecarbonitrile (B1332910), with valeroyl chloride. This reaction is a crucial step in forming the pentanamido side chain. The process described in patent literature outlines the reaction of 1-aminocyclopentanecarbonitrile with valeroyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. google.com The reaction is typically conducted at a reduced temperature, around 5 °C to 10 °C, to control the exothermic nature of the acylation. google.com Following the initial reaction period, the mixture is stirred at room temperature to ensure completion. The resulting N-(1-cyanocyclopentyl)pentanamide is then isolated from the reaction mixture. google.com Subsequent hydrolysis of the nitrile group to a carboxamide would yield the target compound, this compound.
A closely related synthesis described in the same patent is the preparation of 1-(pentanoylamino)cyclopentanecarboxylic acid, a key intermediate for the drug Irbesartan. google.com This process also starts with the acylation of 1-aminocyclopentanecarbonitrile with valeroyl chloride. The resulting N-(1-cyanocyclopentyl)pentanamide is then subjected to acidic hydrolysis to convert the nitrile group into a carboxylic acid. google.com
Table 1: Reaction Parameters for the Acylation of 1-aminocyclopentanecarbonitrile with Valeroyl Chloride
| Parameter | Value |
| Starting Material | 1-aminocyclopentanecarbonitrile |
| Acylating Agent | Valeroyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Initial Reaction Temp. | 5 °C to 10 °C |
| Subsequent Reaction Temp. | Room Temperature |
| Product | N-(1-cyanocyclopentyl)pentanamide |
Derivatization via N-Alkylation of the Primary Amide Moiety
Further functionalization of this compound can be achieved through N-alkylation of the primary amide. This transformation allows for the introduction of diverse structural motifs, which can be crucial for modulating the pharmacological properties of the final molecule.
Reaction with 4'-Substituted Methyl Biphenyl-2-carbonitrile Compounds
Mechanistic Studies of Nucleophilic Substitution and Reaction Condition Optimization
The N-alkylation of an amide with an alkyl halide, such as a 4'-substituted methyl biphenyl-2-carbonitrile, is a type of nucleophilic substitution reaction. The amide nitrogen, being nucleophilic, attacks the electrophilic carbon of the alkyl halide. The reactivity of amides as nucleophiles is generally lower than that of amines, often necessitating the use of a base to deprotonate the amide and increase its nucleophilicity.
The mechanism of nucleophilic aromatic substitution (SNAr), which could be relevant depending on the specific structure of the biphenyl (B1667301) compound, can be complex and may proceed through a concerted or a stepwise pathway involving a Meisenheimer intermediate. usf.eduresearchgate.net However, for the alkylation at a benzylic position, an SN2-type mechanism is more likely.
Optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters to consider include:
Base: Strong, non-nucleophilic bases are often preferred to deprotonate the amide without competing in the alkylation reaction.
Solvent: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the substitution reaction.
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.
Catalyst: In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between the deprotonated amide in the solid or aqueous phase and the alkyl halide in the organic phase.
Selective Alkylation Strategies and Regioselectivity Considerations
A primary amide, such as this compound, has two N-H bonds, raising the possibility of mono- and di-alkylation. Achieving selective mono-alkylation is a common challenge in the N-alkylation of primary amides. The choice of reaction conditions, including the stoichiometry of the reactants and the nature of the base, can significantly influence the selectivity.
Regioselectivity is another important consideration. In this compound, there are two amide groups. However, the primary amide is generally more nucleophilic and less sterically hindered than the secondary amide, making it the more likely site for N-alkylation under typical conditions. To ensure high regioselectivity, the reaction parameters must be carefully tuned. In some cases, protecting group strategies might be employed to block one of the amide groups and direct the alkylation to the desired position, although this adds extra steps to the synthesis.
Application as an Intermediate in the Synthesis of Complex Pharmacologically Active Molecules (e.g., Irbesartan Intermediates)
This compound is a crucial precursor in the synthesis of the spiro-imidazolinone moiety of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension. ijsrp.orgacgpubs.org The cyclopentanecarboxamide (B1346233) core provides the necessary steric and structural features for the final drug molecule.
A common synthetic approach to an essential Irbesartan intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid, involves a multi-step process. google.com This process often starts with the synthesis of 1-aminocyclopentane carbonitrile from cyclopentanone. google.com The carbonitrile is then acylated with valeroyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. google.com This reaction yields N-(1-cyanocyclopentyl)pentanamide. google.com Subsequent hydrolysis of the nitrile group under acidic conditions, for example, using a mixture of hydrochloric acid and acetic acid, furnishes 1-(pentanoylamino)cyclopentanecarboxylic acid. google.com This carboxylic acid is then further reacted to form the final Irbesartan structure. google.com
Another patented method describes the synthesis of an Irbesartan intermediate starting from glycine (B1666218) methyl ester hydrochloride through a series of reactions including acylation, aminolysis, self-condensation, alkylation, and cyclization. researchgate.net
The following table summarizes a typical synthetic sequence for a key precursor to this compound:
| Step | Reactants | Reagents and Conditions | Product | Reference |
| 1 | 1-Aminocyclopentane carbonitrile, Valeroyl chloride | Dichloromethane, Triethylamine, 5-10°C | N-(1-cyanocyclopentyl)pentanamide | google.com |
| 2 | N-(1-cyanocyclopentyl)pentanamide | Hydrochloric acid, Acetic acid, Water, 60°C, 24h | 1-(Pentanoylamino)cyclopentanecarboxylic acid | google.com |
Exploration of Novel Synthetic Routes and Sustainable Chemistry Methodologies
One area of exploration is the use of catalytic methods for amide bond formation, which can offer a more atom-economical and sustainable alternative to traditional coupling reagents. The development of enzyme-catalyzed reactions, for instance, presents a promising avenue for the synthesis of pharmaceutical intermediates with high selectivity and under mild conditions. tapi.comnih.gov Flow chemistry is another modern technique being applied to the synthesis of pharmaceutical intermediates, offering advantages such as improved safety, better heat and mass transfer, and the potential for process automation. researchgate.net The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable production methods.
Recent developments have also focused on creating novel synthetic pathways that avoid problematic reagents. For example, a new route to an Irbesartan intermediate has been developed starting from glycine methyl ester, which circumvents the use of highly toxic cyanide. researchgate.net
The following table outlines some of the explored sustainable and novel approaches relevant to the synthesis of Irbesartan and its intermediates:
| Approach | Description | Potential Application to this compound Synthesis | Reference |
| Ultrasound-assisted reactions | Use of ultrasonic waves to accelerate chemical reactions and improve yields. | Could be applied to the acylation step to potentially reduce reaction times and energy consumption. | ijsrp.orgresearchgate.net |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch reactor. | Could enable a safer and more efficient continuous production of the intermediate. | researchgate.net |
| Enzyme Catalysis | Use of enzymes to catalyze specific chemical transformations. | Potential for a highly selective and environmentally friendly synthesis of the amide bond. | tapi.comnih.gov |
| Avoidance of Toxic Reagents | Developing synthetic routes that eliminate the need for hazardous substances like cyanide. | A route starting from non-cyanide precursors would improve the safety and environmental profile of the synthesis. | researchgate.net |
Structural Elucidation and Conformational Analysis of 1 Pentanamidocyclopentanecarboxamide and Its Derivatives
Spectroscopic Characterization Methodologies for Structural Confirmation
Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of 1-pentanamidocyclopentanecarboxamide, providing detailed information about its atomic connectivity and the chemical environment of its functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. mdpi.com Both ¹H and ¹³C NMR spectroscopy would provide critical data for confirming the compound's covalent framework.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the pentanamido and cyclopentanecarboxamide (B1346233) moieties. The methylene (B1212753) protons of the pentyl chain would appear as multiplets in the aliphatic region. The protons on the cyclopentane (B165970) ring would likely exhibit complex splitting patterns due to their diastereotopic nature, arising from the geminal disubstitution. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent amide groups. The NH protons of the two amide groups would be observed as distinct singlets or broadened signals, with their chemical shifts being sensitive to solvent and temperature.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. ox.ac.uk Key resonances would include those for the two carbonyl carbons of the amide groups, the quaternary carbon of the cyclopentane ring to which the two nitrogen atoms are attached, and the various methylene carbons of the pentyl chain and the cyclopentane ring. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups. ox.ac.uk Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons within the molecule.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Pentanamido) | 175-178 |
| C=O (Carboxamide) | 177-180 |
| C1 (Cyclopentane) | 60-65 |
| CH₂ (Cyclopentane) | 30-40 |
| CH₂ (Pentyl Chain) | 20-40 |
| CH₃ (Pentyl Chain) | ~14 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₁H₂₀N₂O₂). nih.gov
The mass spectrum would exhibit a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI). The fragmentation of this ion would provide valuable structural insights. Characteristic fragmentation pathways would likely involve the cleavage of the amide bonds and the fragmentation of the cyclopentane ring. The observation of fragment ions corresponding to the pentanoyl group, the cyclopentanecarboxamide moiety, and losses of small neutral molecules like CO and NH₃ would help to piece together the structure of the parent molecule.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 213.16 | [M+H]⁺ |
| 196.16 | [M-NH₃+H]⁺ |
| 185.13 | [M-CO+H]⁺ |
| 127.09 | [C₆H₁₀NO₂]⁺ |
| 85.09 | [C₅H₉O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be dominated by the characteristic absorption bands of the amide functional groups.
Strong absorption bands corresponding to the N-H stretching vibrations of both the primary and secondary amides would be expected in the region of 3400-3200 cm⁻¹. The C=O stretching vibrations of the two amide groups (Amide I band) would appear as strong, distinct peaks in the range of 1680-1630 cm⁻¹. The N-H bending vibrations (Amide II band) would be observed around 1640-1550 cm⁻¹. Additionally, the C-H stretching vibrations of the aliphatic pentyl chain and cyclopentane ring would be present in the 3000-2850 cm⁻¹ region. researchgate.net
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netnih.govrigaku.comdntb.gov.ua Although no crystal structure for this compound has been reported in the Cambridge Structural Database, a hypothetical analysis can be made based on related structures.
A single-crystal X-ray diffraction analysis would reveal the precise conformation of the cyclopentane ring, which can adopt various puckered conformations such as envelope or twist forms. It would also define the geometry of the two amide groups, including the planarity of the amide bonds and the relative orientation of the pentyl group and the carboxamide functionality. Furthermore, the crystal packing would be elucidated, showing how individual molecules interact with each other through hydrogen bonding and van der Waals forces. The primary amide and the secondary amide groups would act as both hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network in the solid state.
Conformational Preferences and Dynamics of the Cyclopentane Ring and Amide Linkages
The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist conformations. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. The substituents on the ring can influence the conformational preference. For this compound, the bulky pentanamido and carboxamide groups at the C1 position would significantly impact the conformational landscape of the cyclopentane ring.
Stereochemical Investigations and Chiral Resolution Techniques (if applicable)
The molecule this compound, as named, does not possess a chiral center in its core structure, as the C1 carbon of the cyclopentane ring is attached to two identical methylene groups within the ring. Therefore, in its ground state, it is an achiral molecule.
However, if substituents were introduced on the cyclopentane ring at positions other than C1, or if the pentyl chain were to be modified to contain a chiral center, the resulting diastereomers could be investigated. In such hypothetical chiral derivatives, techniques like chiral chromatography or the use of chiral resolving agents in combination with NMR spectroscopy could be employed to separate and characterize the different stereoisomers. nih.gov The absolute configuration of a chiral derivative could be determined by X-ray crystallography of a single enantiomer or a salt with a known chiral counter-ion. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Pentanamidocyclopentanecarboxamide Analogs
Methodological Frameworks for Structure-Activity and Quantitative Structure-Activity Relationship (QSAR) Studies
The investigation of SAR for 1-Pentanamidocyclopentanecarboxamide analogs relies on a combination of experimental and computational techniques. These frameworks are essential for correlating the chemical structure of a compound with its biological activity.
Structure-Activity Relationship (SAR) Studies are primarily experimental. They involve the systematic synthesis of a series of analogs where specific parts of the lead compound, in this case, this compound, are modified. These analogs are then tested in biological assays to determine how the structural changes affect their potency, selectivity, and efficacy at target receptors. Common modifications include altering the length or branching of alkyl chains, introducing different substituents, and modifying the core scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies employ statistical methods to model the relationship between the physicochemical properties of molecules and their biological activities. nih.gov For cannabinoid receptor ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. acs.org These methods generate 3D models that can predict the biological activity of novel compounds based on their steric and electrostatic fields. acs.orgfuture4200.com The process typically involves:
Data Set Selection: A series of compounds with known biological activities (e.g., binding affinities for CB1 and CB2 receptors) is chosen. nih.gov
Molecular Modeling: The 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model.
Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each compound.
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to build a mathematical model correlating the descriptors with biological activity. The model's predictive power is then validated using internal (cross-validation) and external test sets of compounds. nih.govresearchgate.net
These methodological frameworks provide a robust platform for the rational design of new, more potent, and selective analogs of this compound.
Identification of Essential Pharmacophoric Features within the this compound Scaffold
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific receptor and elicit a biological response. For cannabinoid receptor agonists, several key pharmacophoric features have been identified through studies on various classes of synthetic cannabinoids. nih.govnih.gov By analogy, the this compound scaffold likely shares these features:
A Lipophilic Group: The pentyl chain of the pentanamido moiety serves as a crucial lipophilic tail that interacts with a hydrophobic pocket in the cannabinoid receptors. nih.gov
A Hydrogen Bond Acceptor: The carbonyl oxygen of the pentanamido group is a potential hydrogen bond acceptor. elsevierpure.com
A Hydrogen Bond Donor/Acceptor Group: The amide N-H group can act as a hydrogen bond donor.
A Central Core: The cyclopentanecarboxamide (B1346233) core acts as a scaffold to orient the other pharmacophoric elements in the correct spatial arrangement for optimal receptor binding.
The table below summarizes the key pharmacophoric features and their putative roles in receptor binding, extrapolated from studies on related cannabinoid receptor ligands.
| Pharmacophoric Feature | Putative Role in Receptor Interaction |
| Pentyl Chain | Interaction with a hydrophobic pocket in the receptor. nih.gov |
| Amide Carbonyl Oxygen | Acts as a hydrogen bond acceptor with receptor residues. elsevierpure.com |
| Amide N-H | Functions as a hydrogen bond donor with receptor residues. |
| Cyclopentane (B165970) Ring | Provides a rigid scaffold for the correct spatial orientation of other functional groups. researchgate.net |
These features collectively contribute to the binding affinity and efficacy of this compound analogs at their target receptors.
Impact of Structural Modifications on Ligand-Receptor Interaction Profiles (e.g., Cannabinoid Receptors, G-protein Coupled Receptors)
Structural modifications to the this compound scaffold can significantly alter its interaction with cannabinoid receptors (CB1 and CB2) and other GPCRs. nih.gov These receptors are characterized by a seven-transmembrane helix bundle, and ligand binding occurs within a pocket formed by these helices. nih.gov
The binding of a ligand can either activate the receptor (agonism), block the action of an agonist (antagonism), or reduce the basal activity of the receptor (inverse agonism). acs.org Minor structural changes can switch a compound's activity profile from an agonist to an antagonist or inverse agonist. nih.gov
For instance, in related carboxamide-containing synthetic cannabinoids, modifications to the core structure have been shown to influence selectivity between CB1 and CB2 receptors. acs.org The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues. nih.govnih.gov Therefore, designing selective CB2 agonists is a key strategy to avoid the undesirable psychoactive side effects associated with CB1 activation. nih.gov
Rational Design Strategies for Modulating Biological Potency and Selectivity
Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of their SAR. nih.gov For this compound analogs, the goal is often to enhance potency and/or selectivity for a specific receptor subtype, typically CB2 over CB1.
The pentanamido moiety is a critical component for the activity of this compound analogs.
Alkyl Chain Length: In many synthetic cannabinoids, the length of the alkyl chain significantly influences potency. An N-pentyl chain is often found to be optimal for high affinity at cannabinoid receptors. nih.gov Shorter or longer chains can lead to a decrease in binding affinity.
Branching: Introducing branching on the pentyl chain can affect both potency and selectivity.
Cyclic Substituents: Replacing the pentyl group with a cyclic moiety can also modulate activity.
The following table illustrates hypothetical SAR data for the pentanamido moiety based on general principles observed in synthetic cannabinoid research.
| R Group (on Pentanamido Moiety) | Hypothetical CB1 Affinity (Ki, nM) | Hypothetical CB2 Affinity (Ki, nM) | Notes |
| n-Pentyl | 10 | 5 | Optimal length for high affinity. nih.gov |
| n-Butyl | 25 | 15 | Shorter chain reduces affinity. |
| n-Hexyl | 30 | 20 | Longer chain may also reduce affinity. |
| Isopentyl | 15 | 8 | Branching can modulate affinity. |
The cyclopentane carboxamide core serves as the central scaffold. Its size, shape, and substitution pattern are important for orienting the other pharmacophoric groups correctly.
Ring Size: Expanding or contracting the cyclopentane ring to a cyclohexane (B81311) or cyclobutane, respectively, would likely alter the conformational properties of the molecule and impact receptor fit.
Substitution on the Ring: Introducing substituents on the cyclopentane ring can provide additional points of interaction with the receptor and can be used to fine-tune selectivity. For example, in related systems, substitution on a central carbocyclic ring has been shown to influence selectivity for CB2 receptors. nih.gov
Stereochemistry: The stereochemistry of the substituents on the cyclopentane ring is often critical for biological activity. Different stereoisomers can have vastly different affinities and efficacies.
The amide group in this compound can be considered a "linker" connecting the lipophilic pentyl group to the cyclopentane core. The nature of this linker is crucial for receptor binding.
Hydrogen Bonding Capacity: The amide group's ability to form hydrogen bonds with receptor residues is a key interaction. elsevierpure.com Replacing the amide with an ester or an ether, for example, would alter these hydrogen bonding capabilities and likely reduce affinity.
Rigidity and Conformation: The planarity of the amide bond restricts the conformational freedom of the molecule, which can be beneficial for binding. Introducing more flexible or more rigid linkers would impact the molecule's ability to adopt the optimal conformation for receptor interaction.
Linker Length and Composition: In broader drug design, the length and chemical nature of linkers are critical variables. For instance, in the context of bivalent ligands, the linker length determines whether the ligand can simultaneously engage two receptor binding sites. acs.orgcore.ac.uk While not directly a bivalent ligand, the principles of linker optimization still apply to ensuring the correct spatial relationship between the different parts of the this compound molecule.
Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Development
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement. nih.gov These techniques are central to lead optimization and the generation of new intellectual property. tmu.edu.tw While direct studies on this compound are not available, the principles can be applied to its core structural components: the cyclopentane ring and the two amide functionalities.
Scaffold Hopping of the Cyclopentane Core
Scaffold hopping involves the replacement of a central molecular core with a structurally different moiety while aiming to retain or improve biological activity. nih.gov This strategy can lead to compounds with entirely new chemical backbones, potentially offering advantages in synthesis, patentability, and physicochemical properties. nih.govucl.ac.uk For a molecule like this compound, the cyclopentane ring serves as the central scaffold.
Scaffold hopping can range from minor modifications, such as altering ring size or introducing heteroatoms, to more drastic changes like replacing the cyclic system with an acyclic or aromatic one. nih.gov The goal is to maintain the spatial arrangement of the key pharmacophoric groups—in this case, the pentanamido and carboxamide side chains—in a biologically active conformation.
Potential scaffold hops for the cyclopentane ring could include:
Other Alicyclic Rings: Cyclobutane or cyclohexane rings could be explored to assess the impact of ring strain and conformational flexibility on activity. nih.gov Cyclopropane rings are also a common replacement for larger groups to introduce conformational constraints. nih.gov
Heterocyclic Rings: Introducing heteroatoms like oxygen (e.g., tetrahydrofuran) or nitrogen (e.g., pyrrolidine) can modulate properties such as solubility, polarity, and metabolic stability. cambridgemedchemconsulting.com
Aromatic Rings: A phenyl ring could serve as a flatter, more rigid scaffold.
Bridged and Spirocyclic Systems: Bicyclo[1.1.1]pentane (BCP) has emerged as a non-classical bioisostere for phenyl rings and can also replace saturated rings to provide a rigid structure with specific exit vectors for substituents. nih.goviris-biotech.de Spirocyclic systems can also offer novel three-dimensional arrangements. cambridgemedchemconsulting.com
Acyclic Linkers: In some cases, the ring can be opened to an acyclic linker, which can reduce molecular complexity and potentially improve synthetic accessibility. nih.gov
The choice of a new scaffold is guided by the desire to mimic the orientation of the original substituents while altering other molecular properties.
Illustrative Examples of Scaffold Hopping for a Cyclopentane Core
| Original Scaffold | Hopped Scaffold | Rationale for Replacement | Potential Impact on Properties |
|---|---|---|---|
| Cyclopentane | Cyclohexane | Alter conformational flexibility | May improve binding affinity through better fit, could alter metabolism. |
| Cyclopentane | Pyrrolidine | Introduce a hydrogen bond acceptor/donor, increase polarity | Improved solubility, potential for new interactions with the target. cambridgemedchemconsulting.com |
| Cyclopentane | Bicyclo[1.1.1]pentane | Introduce rigidity and a defined exit vector for substituents | Improved metabolic stability and defined spatial orientation. nih.goviris-biotech.de |
Bioisosteric Replacement of Amide Functionalities
Bioisosterism refers to the substitution of one functional group with another that has similar physical or chemical properties, leading to comparable biological activity. drughunter.com Amide bonds, while crucial for the structure of many bioactive molecules, are often susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov Therefore, replacing one or both amide groups in this compound with more stable bioisosteres is a key strategy in analog design. nih.gov
1,2,3-Triazoles: These are stable to hydrolysis and can be readily synthesized.
Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles are effective amide mimics and can improve metabolic stability. nih.gov
Other Heterocycles: Imidazoles, pyrazoles, and tetrazoles are also employed as amide bioisosteres. nih.gov
Non-cyclic replacements are also utilized:
Trifluoroethylamine: This group can mimic the electronic properties of the amide carbonyl and enhance metabolic stability. drughunter.com
Retro-amides: Reversing the amide bond (NH-CO instead of CO-NH) can sometimes maintain activity while altering susceptibility to proteases.
Urea, Carbamate, and Sulfonamide Groups: These functionalities can also serve as amide replacements, though they may significantly alter the electronic and hydrogen bonding properties. u-tokyo.ac.jp
The success of a particular bioisosteric replacement is highly dependent on the specific biological target and the role of the original amide in binding. drughunter.com
Common Bioisosteric Replacements for Amide Bonds
| Original Functional Group | Bioisosteric Replacement | Key Features and Rationale |
|---|---|---|
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Heterocyclic ring that mimics amide geometry and hydrogen bonding potential, often improves metabolic stability. nih.gov |
| Amide (-CO-NH-) | 1,2,3-Triazole | Stable to hydrolysis and oxidation, maintains key interaction points. |
| Amide (-CO-NH-) | Trifluoroethylamine (-CF₃-CH₂-NH-) | The trifluoromethyl group acts as a mimic of the carbonyl, enhancing metabolic stability. drughunter.com |
By systematically applying scaffold hopping and bioisosteric replacement strategies, medicinal chemists can explore a vast chemical space around a lead compound like this compound to identify analogs with superior drug-like properties.
Computational and Theoretical Chemistry Investigations of 1 Pentanamidocyclopentanecarboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules from first principles. nih.govsubstack.com These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and various energetic properties. wikipedia.orgiitg.ac.in
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. longdom.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the electron density, a simpler three-dimensional quantity. researchgate.netjmchemsci.com
For 1-Pentanamidocyclopentanecarboxamide, DFT calculations could be employed to predict a variety of crucial properties. These include the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. Furthermore, DFT can elucidate the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com DFT is also instrumental in calculating molecular properties such as dipole moments, polarizability, and vibrational frequencies, which are essential for spectroscopic characterization. nih.gov
A hypothetical application of DFT could involve studying the mechanism of amide bond formation or hydrolysis, identifying transition states and calculating activation energies for such reactions involving this compound. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Ab Initio Methods for Prediction of Electronic Properties
Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data for parametrization. wikipedia.orgdtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgnumberanalytics.com
For this compound, ab initio calculations could be used to obtain highly accurate predictions of its electronic properties. rsc.orgyoutube.com For instance, these methods can precisely calculate the molecular geometry and the energies of different conformers. They are also valuable for determining electronic properties such as the molecular electrostatic potential, which identifies the electron-rich and electron-poor regions of the molecule, offering insights into how it might interact with other molecules. numberanalytics.com While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy. worldscientific.com
Table 2: Hypothetical Ab Initio Calculated Molecular Properties of this compound
| Property | Hypothetical Value | Method | Significance |
| Ground State Energy | -850.123 Hartrees | CCSD(T) | A highly accurate measure of the molecule's total electronic energy. |
| Rotational Constants | A=1500 MHz, B=800 MHz, C=750 MHz | MP2 | Determines the molecule's rotational spectrum. |
| Inversion Barrier of N-H | 4.2 kcal/mol | HF | Energy required to invert the pyramidal geometry of the amide nitrogen. rsc.org |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable for studying the dynamic nature of molecules and their conformational preferences. nih.gov These methods are particularly important for flexible molecules like this compound, which possesses a rotatable pentyl group and a flexible cyclopentane (B165970) ring.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Mechanics (MM) employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. nih.gov The energy is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. acs.org Molecular Dynamics (MD) simulations use these forces to calculate the motion of atoms over time, providing a dynamic picture of the molecule's behavior. easychair.orgnih.gov
For this compound, MD simulations would be invaluable for exploring its conformational space. By simulating the molecule in a solvent, such as water, one can observe how the molecule folds and flexes, and identify the most populated conformations. nih.govacs.orgmdpi.comnih.govplos.org This is crucial for understanding its physical properties and how it might interact with biological targets.
Conformational Landscape Exploration via Computational Methods
The conformational landscape represents all possible spatial arrangements of a molecule and their corresponding energies. rsc.orgbiorxiv.org Exploring this landscape is critical for understanding a molecule's flexibility and its biologically active conformation. acs.orgnih.gov
Computational methods can systematically explore the conformational landscape of this compound by rotating its single bonds and evaluating the energy of each resulting conformation. This can reveal the global minimum energy conformation as well as other low-energy conformers that may be biologically relevant. Such studies can provide a detailed map of the molecule's flexibility and the energy barriers between different conformations. nih.gov
Table 3: Hypothetical Low-Energy Conformers of this compound from Conformational Search
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Key Intramolecular Interaction |
| 1 | 0.00 | 175° | Hydrogen bond between amide N-H and carbonyl oxygen |
| 2 | 1.25 | -65° | van der Waals interaction between pentyl chain and cyclopentane ring |
| 3 | 2.50 | 70° | No significant stabilizing interaction |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Ligand-Protein Docking Studies for Receptor Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is central to structure-based drug design, as it helps in identifying potential drug candidates and understanding their binding mechanisms at a molecular level. researchgate.net
In the context of this compound, if a potential biological target were identified, molecular docking could be used to predict its binding mode within the receptor's active site. biostars.orgresearchgate.net The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies would be the first step in evaluating the potential of this compound as a modulator of a specific protein's function.
Table 4: Hypothetical Docking Results of this compound with a Putative Receptor
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -7.8 | Asp145, Lys72 | Hydrogen Bond, Ionic Interaction |
| Hypothetical GPCR B | -6.5 | Phe208, Trp286 | Hydrophobic, Pi-Pi Stacking |
| Hypothetical Protease C | -7.2 | Gly101, Ser195 | Hydrogen Bond, van der Waals |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
No Publicly Available Research Found for "this compound"
Despite a comprehensive search of scientific databases and computational chemistry literature, no specific research or data could be found for the chemical compound "this compound." Consequently, the generation of a detailed scientific article focusing solely on its computational and theoretical chemistry investigations is not possible at this time.
The requested article outline, focusing on the prediction of spectroscopic parameters and in silico screening, requires specific research findings and data tables that are not available in the public domain for this particular compound.
While general methodologies for the computational analysis of related chemical structures exist, the strict requirement to focus exclusively on "this compound" cannot be met due to the absence of published studies.
General Methodologies in Computational Chemistry
For context, the investigation of a novel compound like this compound would typically involve the following computational approaches:
Prediction of Spectroscopic Parameters:
In Silico Screening and Virtual Library Design:
The scaffold of this compound, a cyclic amino acid derivative, could theoretically serve as a starting point for drug discovery efforts. In such a scenario, computational chemists would utilize this core structure to design a virtual library of related compounds. This process involves systematically modifying the scaffold with various functional groups to explore the chemical space and identify molecules with potentially desirable biological activities.
These virtual libraries are then subjected to in silico screening, also known as virtual screening. This process uses computational models to predict how the designed molecules might interact with a specific biological target, such as a protein or enzyme. By simulating the binding affinity and other properties, researchers can prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing, thereby saving significant time and resources.
Without any specific studies on this compound, any discussion of its properties remains purely hypothetical and within the general framework of established computational chemistry techniques.
The absence of any dedicated research on "this compound" in the available scientific literature prevents the creation of the requested in-depth article. The scientific community has not published any studies that would provide the necessary data for a detailed analysis of its spectroscopic parameters or its use in virtual screening and library design.
Pre Clinical Biological Activity Studies and Mechanistic Insights of 1 Pentanamidocyclopentanecarboxamide and Its Analogs
In Vitro Receptor Binding Affinity and Functional Assays
The initial characterization of a compound's biological activity often begins with assessing its ability to bind to specific molecular targets, such as G-protein coupled receptors (GPCRs). For analogs of 1-pentanamidocyclopentanecarboxamide, research has explored their affinity for several key receptors implicated in a range of physiological and pathological processes.
Dopamine (B1211576) D2 and D3 Receptors:
Analogs featuring the cyclopentane (B165970) carboxamide moiety have been investigated for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are significant targets in the treatment of neuropsychiatric disorders. For instance, a series of N-substituted indole-2-carboxamides, which can be considered structural analogs, were evaluated for their ability to modulate dopamine D2 receptor (D2R) activity. In these studies, fragments derived from a known bitopic ligand, which included an indole-2-carboxamide core, were synthesized and tested. One such fragment, N-butyl-1H-indole-2-carboxamide, demonstrated notable affinity for the D2R and exhibited negative cooperativity with dopamine in binding and functional assays. This suggests an allosteric modulatory role, where the compound binds to a site on the receptor distinct from the primary (orthosteric) site for dopamine, thereby influencing the receptor's response to its natural ligand.
Further exemplifying the interest in this scaffold for dopamine receptor modulation, synthetic derivatives of benzyltetrahydroisoquinoline (BTHIQ) incorporating a cyclopentane motif have been shown to exhibit high selectivity and affinity for D2-like receptors.
Opioid Receptors:
Cannabinoid CB1 and CB2 Receptors:
The endocannabinoid system, with its CB1 and CB2 receptors, is another area of active research for therapeutic intervention. The lipophilic nature of the pentyl chain in this compound is a feature often found in cannabinoid receptor ligands. While specific binding data for this exact compound is not published, the general structure-activity relationships of cannabinoid ligands suggest that such a feature could contribute to affinity for these receptors. The development of selective ligands for CB1 and CB2 receptors is a major goal in the field to harness therapeutic benefits while minimizing unwanted side effects. The structural similarity of the N-acyl group to endogenous cannabinoids like anandamide (B1667382) suggests a potential, though unconfirmed, interaction with the endocannabinoid system.
Enzyme Inhibition Studies
The potential for this compound and its analogs to act as enzyme inhibitors has also been a subject of investigation. The N-acyl amide linkage present in these compounds is a common motif in the substrates of various hydrolase enzymes.
Research into N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the breakdown of the endogenous anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA), has revealed that the length of the acyl chain is a critical determinant of substrate recognition and hydrolysis efficiency. This suggests that the pentanoyl group of this compound could influence its interaction with similar enzymes.
In a different context, derivatives of 5a-carba-α-DL-fucopyranosylamine, which share a cyclic amine core, were synthesized and evaluated as inhibitors of α-L-fucosidase. Among the N-substituted derivatives, an N-octyl analog was found to be a highly potent inhibitor of the enzyme, demonstrating that modifications to the N-acyl chain can significantly impact enzyme inhibitory activity.
Furthermore, studies on mushroom tyrosinase inhibitors have shown that certain heterocyclic compounds containing a carboxamide linkage can exhibit potent inhibitory activity. While structurally distinct, these findings highlight the potential of the carboxamide functional group to participate in interactions with enzyme active sites.
Cellular Assays for Investigating Intracellular Signaling Pathways
To move beyond simple binding and inhibition, cellular assays are employed to understand how a compound affects the complex signaling cascades within a cell. These assays can reveal whether a compound acts as an agonist, antagonist, or allosteric modulator.
For dopamine D2 receptor modulators, functional assays measuring the receptor's ability to inhibit cyclic AMP (cAMP) production are commonly used. Allosteric modulators can either enhance or diminish the effect of the endogenous ligand, dopamine, on this signaling pathway. For example, the indole-2-carboxamide fragments mentioned earlier were shown to inhibit the action of dopamine in functional assays, consistent with their characterization as negative allosteric modulators.
In the context of opioid receptors, functional assays often measure the activation of G-proteins, for example, through [³⁵S]GTPγS binding assays. These assays can determine the efficacy of a ligand, distinguishing between full agonists, partial agonists, and antagonists. The activation of opioid receptors typically leads to the inhibition of adenylyl cyclase and modulation of ion channels.
Cellular metabolism can also be assessed to understand the broader impact of a compound. Kits that measure key metabolic indicators like glucose, lactate, ATP, and the NAD+/NADH ratio provide a snapshot of the cell's metabolic state.
Target Identification and Validation Research
For novel compounds where the biological target is unknown, various strategies for target identification and validation are employed. One common approach is the use of affinity-based probes, where the compound of interest is modified with a tag (e.g., biotin) to allow for the isolation and identification of its binding partners from cell lysates.
Another strategy involves screening the compound against a panel of known biological targets, such as receptors and enzymes, to identify potential interactions. Computational methods, such as molecular docking, can also be used to predict potential binding targets based on the compound's structure.
While specific target identification studies for this compound are not publicly available, the structural similarities to ligands for known receptors, as discussed in the previous sections, provide a starting point for such investigations.
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanism by which a compound exerts its effects is crucial for its development as a therapeutic agent. This involves characterizing the binding site, identifying key molecular interactions, and understanding how these interactions translate into a biological response.
For the allosteric modulators of the dopamine D2 receptor, molecular modeling and site-directed mutagenesis studies have helped to elucidate the binding site, which is distinct from the orthosteric site. These studies have shown that the indole-2-carboxamide moiety can extend into a secondary pocket between transmembrane helices 2 and 7 of the receptor.
In the case of opioid receptors, the molecular basis of ligand binding and receptor activation has been extensively studied through crystallography and computational modeling. These studies have revealed the key amino acid residues involved in ligand recognition and the conformational changes that occur upon receptor activation.
Establishment of Structure-Mechanism Relationships
Structure-activity
Derivatization Strategies and Analogue Development Based on the 1 Pentanamidocyclopentanecarboxamide Scaffold
Synthetic Approaches for Diversifying the Core Chemical Structure
The diversification of the 1-Pentanamidocyclopentanecarboxamide core can be achieved through several synthetic routes, targeting the amide functionalities, the pentyl chain, or the cyclopentane (B165970) ring. A primary method for creating analogues involves the modification of the amide bonds. This can be accomplished by utilizing different amines or carboxylic acids during the initial synthesis. For instance, varying the length and branching of the acyl chain or introducing aromatic or heterocyclic moieties can significantly alter the lipophilicity and steric profile of the resulting molecules.
Another key strategy focuses on the modification of the cyclopentane ring. Functional groups can be introduced at other positions on the ring, or the ring itself can be expanded or contracted to explore the impact of conformational rigidity on biological activity. Furthermore, the pentyl chain of the pentanamido group offers a site for the introduction of unsaturation or other functional groups, providing another avenue for structural diversification.
| Modification Site | Synthetic Strategy | Potential Outcome |
| Pentanamido Group | Use of alternative acyl chlorides or carboxylic acids | Altered lipophilicity and steric bulk |
| Carboxamide Group | Use of different primary or secondary amines | Modified hydrogen bonding capacity |
| Cyclopentane Ring | Introduction of substituents on the ring | Changes in conformational flexibility |
| Pentyl Chain | Introduction of double or triple bonds | Altered chemical reactivity and shape |
Introduction of Bio-orthogonal Functional Groups for Bioconjugation or Advanced Material Applications
The incorporation of bio-orthogonal functional groups into the this compound scaffold is a critical step for enabling its use in bioconjugation and materials science. These groups, such as azides and alkynes, allow for specific chemical reactions to occur in complex biological environments without interfering with native biochemical processes. The most common method for introducing these functionalities is through the use of modified building blocks during the initial synthesis.
For example, an azide-containing carboxylic acid could be used in place of pentanoic acid to generate an azido-functionalized analogue. This azide (B81097) group can then be selectively reacted with an alkyne-modified protein or surface via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." Similarly, an alkyne group could be introduced through the use of an alkyne-bearing amine in the formation of the carboxamide.
| Functional Group | Synthetic Precursor | Bioconjugation Reaction |
| Azide (-N3) | Azido-pentanoic acid | Azide-Alkyne Cycloaddition |
| Terminal Alkyne | Propargylamine | Azide-Alkyne Cycloaddition |
| Tetrazine | Tetrazine-functionalized amine | Inverse-electron-demand Diels-Alder |
| Norbornene | Norbornene-functionalized amine | Tetrazine Ligation |
Design and Synthesis of Prodrugs or Bioprecursors for Enhanced Research Utility
The development of prodrugs or bioprecursors of this compound can be a valuable strategy to enhance its utility in research by modifying its properties, such as cell permeability or metabolic stability. A common approach for designing prodrugs of amide-containing compounds is to create N-acyloxy or N-phosphonooxy derivatives. These modifications can mask the amide functionality, potentially increasing membrane permeability, and are designed to be cleaved by intracellular enzymes, such as esterases or phosphatases, to release the active parent compound.
Another strategy involves the attachment of a promoiety to the carboxamide nitrogen. For instance, an amino acid or a short peptide could be linked to the molecule, which may facilitate transport across cell membranes via specific amino acid transporters. The design of such bioprecursors requires a careful balance between stability in extracellular environments and efficient cleavage within the target cells.
Development of Fluorescent or Radioligand Probes for Biochemical Research
To study the interaction of this compound with biological systems, fluorescent or radiolabeled probes are indispensable tools. The synthesis of a fluorescent probe typically involves conjugating a fluorophore, such as fluorescein (B123965) or rhodamine, to the core structure. This can be achieved by first introducing a reactive handle, like an amine or a carboxylic acid, onto the scaffold, which can then be coupled to an activated fluorophore. For example, an amino-functionalized analogue of this compound could be reacted with fluorescein isothiocyanate (FITC) to yield a fluorescent probe.
For radioligand development, a common strategy is the incorporation of a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Tritium labeling can often be achieved by catalytic tritiation of an unsaturated precursor, such as an analogue containing a double or triple bond in the pentyl chain. Alternatively, a ¹⁴C-labeled precursor, such as ¹⁴C-pentanoic acid, could be used in the initial synthesis to produce a radiolabeled version of the parent compound. These probes are crucial for quantitative binding assays and autoradiography studies.
| Probe Type | Label | Synthetic Strategy | Research Application |
| Fluorescent | Fluorescein | Coupling of an amine-functionalized analogue with FITC | Fluorescence microscopy, flow cytometry |
| Fluorescent | Rhodamine | Reaction of a carboxylic acid-functionalized analogue with a rhodamine amine | FRET assays, live-cell imaging |
| Radioligand | Tritium (³H) | Catalytic tritiation of an unsaturated precursor | Receptor binding assays, autoradiography |
| Radioligand | Carbon-14 (¹⁴C) | Use of a ¹⁴C-labeled synthetic precursor | Metabolic studies, pharmacokinetic analysis |
Generation of Combinatorial Libraries for High-Throughput Screening in Discovery Research
The generation of combinatorial libraries based on the this compound scaffold is a powerful approach for high-throughput screening (HTS) to discover new compounds with desired properties. This strategy involves the systematic and parallel synthesis of a large number of analogues by combining a set of diverse building blocks. Solid-phase synthesis is often employed for library generation, where the core scaffold is attached to a resin support, and subsequent reactions are carried out in a stepwise fashion.
For the this compound scaffold, a library could be generated by starting with a resin-bound amino-cyclopentanecarboxylic acid. This intermediate could then be reacted with a diverse set of acyl chlorides to generate variations of the pentanamido group. In the final step, the carboxylic acid could be coupled with a library of different amines before cleavage from the resin. This approach allows for the rapid generation of hundreds or thousands of distinct compounds, which can then be screened in HTS campaigns to identify hits for further development.
Advanced Analytical Research Techniques for 1 Pentanamidocyclopentanecarboxamide and Its Derivatives
Chromatographic Separations in Research (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC)) for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating components of a mixture and are the cornerstone of purity assessment and quantitative analysis in chemical research.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds like 1-Pentanamidocyclopentanecarboxamide. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC.
For routine purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Given the amide and hydrocarbon moieties, this compound is well-suited for this technique. Quantitative analysis relies on the detection of the analyte as it elutes from the column, commonly by a UV detector, and comparing the peak area to that of a certified reference standard. For N-acyl amino acids, which are structurally related, derivatization is sometimes used to add a chromophore for better UV detection, though this is not always necessary if the compound has sufficient UV absorbance or if other detectors like evaporative light scattering (ELSD) or mass spectrometry are used. researchgate.netbohrium.commdpi.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. For a molecule to be analyzed by GC, it must be volatile and thermally stable. This compound, with its two amide groups, has a relatively high boiling point and polarity, making it challenging to analyze directly by GC without derivatization. jfda-online.com Chemical derivatization is a common strategy to increase the volatility and thermal stability of such analytes. jfda-online.comnih.govnih.gov Silylation, for instance, replaces the active hydrogens on the amide groups with trimethylsilyl (B98337) (TMS) groups, reducing polarity and enabling successful GC analysis.
Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS)) for Structural Elucidation and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is crucial for determining molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₁H₂₀N₂O₂), the theoretical monoisotopic mass is 212.1525 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass.
Tandem Mass Spectrometry (MS/MS):
MS/MS, also known as MS², involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This technique is invaluable for confirming the identity of a compound and for distinguishing between isomers. For N-acyl histidine targets, LC-ESI-MS analysis has been used to identify amide products. rsc.org
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 213.16)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| 213.16 | 196.13 | Loss of NH₃ (Ammonia) |
| 213.16 | 128.08 | Cleavage of pentanoyl group (Loss of C₅H₉NO) |
| 213.16 | 85.06 | Loss of the cyclopentanecarboxamide (B1346233) moiety |
Chiral Analytical Methods for Enantiomeric Purity Assessment
Chirality is a critical property in many biologically active molecules, as different enantiomers can have vastly different pharmacological effects. nih.gov While this compound itself is achiral, its derivatives, particularly if the cyclopentane (B165970) ring is substituted or if it is derived from a chiral amino acid, could be chiral. Assessing the enantiomeric purity of such derivatives is crucial.
The most common approach for chiral analysis is high-performance liquid chromatography using a chiral stationary phase (CSP) . yakhak.orgsigmaaldrich.comchromatographytoday.com These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including N-derivatized amino acids. yakhak.orgsigmaaldrich.com
Another method is the indirect approach , where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov
Hyphenated Techniques for Integrated Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a comprehensive analytical tool.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is arguably the most powerful and versatile technique for the analysis of compounds like this compound in complex research samples. restek.comnih.govnih.govsciex.com It directly couples the outlet of an HPLC or UPLC system to the inlet of a mass spectrometer. This allows for the separation of the target compound from impurities, followed by its immediate mass analysis for confirmation and quantification. LC-MS/MS methods are particularly sensitive and specific, capable of detecting and quantifying compounds at very low levels. restek.comnih.govsciex.com For N-acyl amino acids and related compounds, LC-MS/MS is the method of choice for targeted analysis in biological matrices and for metabolic studies. nih.govrestek.comnih.govmonash.edu
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides highly detailed analysis for volatile compounds. monash.edurjptonline.orgresearchgate.net As mentioned, analysis of this compound would likely require derivatization to make it suitable for GC. jfda-online.comnih.gov Once derivatized, GC-MS can provide both the retention time from the GC and a mass spectrum from the MS. The mass spectra generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared against extensive spectral libraries for confident identification. This technique is often used as a confirmatory method in research and forensic settings. nih.gov
Quality Control Methodologies in Academic and Research Laboratory Settings
Quality control (QC) in a research setting ensures that a synthesized compound meets the required standards of identity, purity, and quality for its intended use in further experiments. diplomatacomercial.compolypeptide.com A robust QC protocol for this compound would involve a suite of the analytical techniques described above.
A typical QC workflow includes:
Identity Confirmation: Verifying that the correct molecule has been synthesized. This is typically achieved using mass spectrometry (to confirm molecular weight) and spectroscopic methods like NMR and IR.
Purity Assessment: Quantifying the amount of the desired compound relative to any impurities. HPLC is the primary tool for this, providing a percentage purity value based on the relative peak areas in the chromatogram. polypeptide.com
Characterization of Impurities: Using techniques like LC-MS/MS to identify the structure of any significant impurities, which can give insights into side reactions or degradation pathways.
Documentation: Maintaining detailed records of all analytical results in a laboratory notebook, including spectra, chromatograms, and calculated purity values. This is essential for reproducibility and for inclusion in publications or reports.
Table 3: Example Quality Control Specification Sheet for Research-Grade this compound
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual Inspection | White to off-white solid |
| Identity by HRMS | ESI-HRMS | Measured mass to be within 5 ppm of theoretical mass (212.1525 Da) |
| Purity by HPLC | RP-HPLC (UV, 210 nm) | ≥ 95.0% |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Spectrum conforms to the expected structure |
Historical and Contemporary Research Context of 1 Pentanamidocyclopentanecarboxamide
Early Mentions and Initial Discovery or Synthesis in Chemical Literature
The precise first synthesis or discovery of 1-Pentanamidocyclopentanecarboxamide in a formal research publication remains elusive in readily available scientific literature. However, its existence is documented through its Chemical Abstracts Service (CAS) number, 177219-40-8. lookchem.compharmaffiliates.com The compound's entry into chemical databases, such as PubChem, dates back to October 26, 2006, suggesting its recognition and documentation as a distinct chemical entity around that time. nih.gov
While a seminal discovery paper is not apparent, its synthesis can be inferred from established organic chemistry principles. A plausible and documented synthetic route involves the acylation of 1-aminocyclopentane-1-carboxamide with n-valeryl chloride. lookchem.com This reaction would form the characteristic pentanamido group attached to the cyclopentane (B165970) ring.
It is noteworthy that the closely related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, has a more extensively documented synthesis, particularly in the context of being a key intermediate for the antihypertensive drug Irbesartan. google.com This suggests that this compound may have emerged as a byproduct or a derivative in research streams focused on the development of such pharmaceuticals. It is often cataloged by chemical suppliers as a research chemical or an impurity standard, sometimes specifically labeled as "Irbesartan Impurity 2" or "Irbesartan N-Valeryl Carboxamide". chemicalbook.comveeprho.com
Evolution of Research Interest and Applications in Organic and Medicinal Chemistry
The research interest in this compound appears to be intrinsically linked to its role as a reference standard or impurity in the manufacturing of other pharmaceutically relevant molecules. Its primary application in medicinal chemistry, therefore, is not as a therapeutic agent itself, but as a tool to ensure the purity and quality of active pharmaceutical ingredients like Irbesartan. veeprho.com
The evolution of analytical techniques has necessitated the synthesis and characterization of such specific impurities to develop robust analytical methods for quality control during drug manufacturing. The presence of this compound in chemical supplier catalogs underscores its importance in this niche but critical area of medicinal chemistry. lookchem.compharmaffiliates.comchemicalbook.com
Beyond its role as an impurity standard, dedicated research on the biological activity or broader applications of this compound is not prominent in the current body of scientific literature.
Significance within the Broader Field of Cyclopentane Derivative Chemistry
Cyclopentane rings are a common structural motif in a vast array of biologically active compounds and natural products. The significance of this compound within this broader field lies in its representation of a disubstituted cyclopentane scaffold, where a carboxamide and a pentanamido group are attached to the same carbon atom.
This geminal disubstitution pattern is a key feature that influences the molecule's three-dimensional shape and potential for intermolecular interactions. The study of such structures contributes to a deeper understanding of how the cyclopentane ring can be functionalized and utilized in the design of new molecules with specific properties. While not a widely studied example itself, it serves as a data point in the vast library of cyclopentane derivatives that chemists can draw upon for designing novel compounds.
Current Trends and Emerging Research Areas Involving the Compound
Current research trends directly involving this compound are not readily identifiable. Its role appears to be stable and confined to its use as an analytical standard. However, emerging research in areas such as drug metabolism and safety assessment could potentially involve the study of such compounds. For instance, understanding the metabolic fate of drugs like Irbesartan could lead to the identification and characterization of metabolites, and this compound could potentially be investigated in this context.
Furthermore, as high-throughput screening and computational modeling become more sophisticated, even compounds that are currently considered obscure could be virtually screened for potential biological activities, which might open new avenues of research in the future. For now, the story of this compound remains one of a supporting player in the larger drama of pharmaceutical development and organic synthesis.
Future Directions in 1 Pentanamidocyclopentanecarboxamide Research
Exploration of Novel Biological Targets Beyond Current Research Scope
The structural motif of a substituted cyclopentane (B165970) ring is a key feature in numerous biologically active compounds, valued for the conformational rigidity it imparts. This rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. While the direct biological activity of 1-Pentanamidocyclopentanecarboxamide is not yet widely documented, related carboxamide derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Future research could systematically screen this compound and its analogues against a diverse panel of biological targets. Given the established activities of similar molecules, initial investigations could focus on:
Enzyme Inhibition: Many enzymes are implicated in disease pathways. For instance, various carboxamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX), which are involved in inflammation. nih.gov A focused screening campaign against a library of clinically relevant enzymes could uncover novel inhibitory activities.
Receptor Modulation: The cyclopentane scaffold can serve as a rigid core to present functional groups in a precise three-dimensional arrangement, making it suitable for interaction with cell surface receptors. Investigating the compound's ability to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels could reveal unexpected therapeutic potential.
Antimicrobial Activity: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Carboxamide derivatives have shown promise in this area. mdpi.com Screening this compound against a broad spectrum of bacteria and fungi could identify it as a lead compound for the development of new anti-infective drugs. For example, studies on other carboxamide derivatives have demonstrated activity against strains like Staphylococcus aureus and Candida albicans. mdpi.com
Application in Materials Science, Supramolecular Chemistry, or Other Non-Biological Fields
The amide functional groups in this compound are capable of forming strong hydrogen bonds, a key feature in the construction of self-assembling supramolecular structures. jocpr.com This opens up possibilities for its application in materials science.
Future research in this area could explore:
Supramolecular Gels: The ability to form extended hydrogen-bonded networks could enable this compound to act as a gelator, forming soft materials with potential applications in drug delivery, tissue engineering, or as responsive materials.
Liquid Crystals: The rigid cyclopentane core combined with the flexible pentanamide (B147674) chain could impart mesogenic properties, leading to the formation of liquid crystalline phases. Such materials are of interest for applications in displays and sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxamide groups can act as ligands for metal ions, potentially forming coordination polymers or MOFs. rsc.org These materials have applications in gas storage, catalysis, and separations. sibran.ru
The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for designing and understanding these potential applications. wikipedia.org
Advanced Computational Modeling and Artificial Intelligence-Driven Discovery Efforts
Modern drug discovery and materials science are increasingly reliant on computational tools to accelerate the research and development process. For a molecule like this compound, where empirical data is limited, in silico methods can be particularly valuable.
Future directions in this domain include:
Molecular Docking and Virtual Screening: Computational models of protein targets can be used to predict the binding affinity and mode of this compound. This can help prioritize experimental screening efforts and identify the most promising biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate structural modifications with changes in biological activity. This can guide the design of more potent and selective compounds.
Artificial Intelligence (AI) in Drug Discovery: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules. alacrita.comnih.govnih.gov An AI-driven approach could be used to design novel derivatives of this compound with optimized therapeutic properties. wikipedia.orgbiospace.com These AI tools can analyze vast amounts of data to identify potential drug candidates and predict their efficacy. nih.gov
Development of More Sustainable and Atom-Economical Synthetic Methods
The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often generate significant waste. rsc.org There is a growing emphasis on the development of green and sustainable synthetic protocols.
Future research into the synthesis of this compound should focus on:
Catalytic Amidation: Replacing stoichiometric coupling reagents with catalytic methods can significantly improve the atom economy and reduce waste. nih.gov Various catalysts, including those based on ruthenium or copper, have been developed for direct amidation reactions. nih.govrsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Developing a flow-based synthesis of this compound could make its production more efficient and environmentally friendly.
Biocatalysis: Enzymes, such as lipases, can catalyze amide bond formation under mild conditions and with high selectivity. acs.org Exploring enzymatic routes to this compound would be a highly sustainable approach.
These efforts align with the broader goals of green chemistry to develop chemical processes that are more efficient and have a reduced environmental impact. rsc.orgchemistryviews.org
Collaborative Research Opportunities and Interdisciplinary Initiatives
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The complexity of modern scientific challenges, from drug discovery to materials development, requires expertise from various fields. acs.orgacs.org
Future progress will be accelerated by:
Academia-Industry Partnerships: Collaboration between academic research groups and pharmaceutical or chemical companies can bridge the gap between fundamental research and practical application. acs.org
Interdisciplinary Research Centers: The establishment of research centers focused on medicinal chemistry, materials science, and computational chemistry can foster the cross-pollination of ideas and expertise. ncku.edu.twutah.edu
International Cooperation: Global challenges require global solutions. International collaborations can bring together diverse perspectives and resources to advance the study of promising compounds like this compound. iupac.org
By fostering an environment of open communication and collaboration, the scientific community can more effectively unlock the full potential of this intriguing molecule.
Q & A
Q. How to structure a research paper on this compound to meet PRISMA or qualitative reporting standards?
- Methodological Answer : Follow PRISMA for reviews:
- Abstract : Summarize synthesis, key biological findings, and SAR insights.
- Methods : Detail chromatography gradients, assay protocols, and statistical models (e.g., ANOVA for dose-response curves).
- Results : Include raw data tables (e.g., IC values) and appendices for spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
